molecular formula C9H7NO4 B177879 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid CAS No. 154780-52-6

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Cat. No. B177879
M. Wt: 193.16 g/mol
InChI Key: LCLAZLIVBFONSJ-UHFFFAOYSA-N
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Description

“3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid” is a heterocyclic organic compound . Its empirical formula is C9H7NO4 and it has a molecular weight of 193.16 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzoxazoles, which includes “3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid”, has been studied extensively . Various methods have been developed, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Other methods involve the use of sulfur and DABCO to promote a reductive coupling/annulation of o-nitrophenols with benzaldehydes .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid” can be represented by the SMILES string O=C1N(C)C2=C(C(C(O)=O)=CC=C2)O1 . The InChI key for this compound is KZUACDDPWCQMEY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid” is a solid compound . It has 4 H-bond acceptors and 1 H-bond donor .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research has identified benzofused thiazole derivatives as promising candidates for antioxidant and anti-inflammatory applications. These compounds have been synthesized and evaluated for their potential to act as therapeutic agents, showing significant activity in in vitro studies. The synthesis involves cyclocondensation reactions, highlighting the importance of structural derivatives in medicinal chemistry (Raut et al., 2020).

Synthesis of Metal Passivators and Light-sensitive Materials

Another area of application involves the synthesis of compounds like 5,5′-Methylene-bis(benzotriazole), which serves as a versatile intermediate for creating metal passivators and light-sensitive materials. These findings underscore the role of synthetic methodologies in developing functional materials for industrial applications (Gu et al., 2009).

Development of Anticancer Agents

Carboxylic acids and their derivatives have also been explored for their potential in developing anticancer agents. Studies demonstrate the utility of Knoevenagel condensation products in generating biologically active molecules targeting various cancer mechanisms. This research provides insights into the structural-functional relationships essential for drug discovery and development (Tokala et al., 2022).

Influence of Metals on Biological Ligands

The interaction between metals and biologically important ligands, including carboxylic acids, has been a subject of intense study. These investigations aim to understand how metals influence the electronic systems of such molecules, which is crucial for designing metal-based drugs and understanding their mechanisms of action (Lewandowski et al., 2005).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . It is considered combustible and toxic .

Future Directions

As a unique chemical, “3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid” could be used for experimental or research purposes . Its potential applications and future directions would depend on the outcomes of such research.

properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-10-6-4-5(8(11)12)2-3-7(6)14-9(10)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLAZLIVBFONSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433753
Record name 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

CAS RN

154780-52-6
Record name 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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